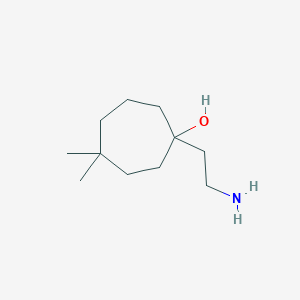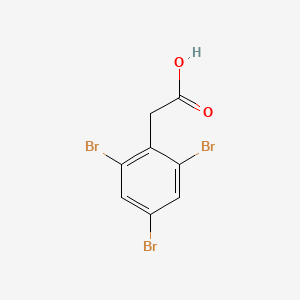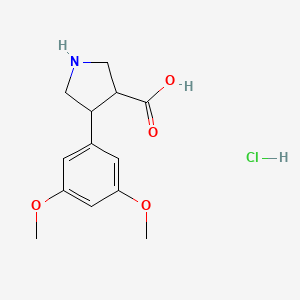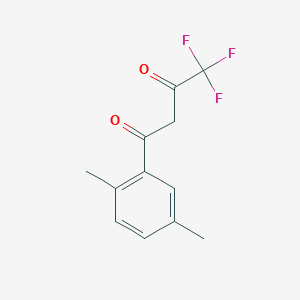![molecular formula C8H6BrN3O2 B12096466 Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a triazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step often involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved using reagents such as 2,5-dimethoxytetrahydrofuran and ammonium acetate under acidic conditions.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Triazine Ring: The brominated pyrrole is then subjected to a cyclization reaction with appropriate reagents to form the triazine ring. This step may involve the use of hydrazine derivatives and suitable catalysts.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding oxide.
科学研究应用
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and dyes.
作用机制
The mechanism by which Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity.
相似化合物的比较
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazine-4-amine: Similar structure but with an amine group instead of a carboxylate ester.
Methyl 7-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate: Chlorine atom instead of bromine.
Methyl 7-iodopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate: Iodine atom instead of bromine.
Uniqueness
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in drug design and material science.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-5-2-3-6(9)12(5)11-7/h2-4H,1H3 |
InChI 键 |
ASRICCAGWBVYFP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN2C(=CC=C2Br)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)
![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)

![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)

![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)


